5-Phenylpent-4-enal
Description
Contextualization within Unsaturated Aldehyde Chemistry
Unsaturated aldehydes are a class of organic compounds that contain both an alkene and an aldehyde functional group. The presence of the carbon-carbon double bond in conjugation with the carbonyl group in α,β-unsaturated aldehydes leads to unique reactivity, allowing for both 1,2-addition to the carbonyl group and 1,4-conjugate addition to the double bond. slideshare.net In the case of 5-phenylpent-4-enal (B8516020), the double bond is not in direct conjugation with the aldehyde group, which influences its chemical behavior and distinguishes it from α,β-unsaturated aldehydes like cinnamaldehyde (B126680). This non-conjugated arrangement means that the electronic effects of the phenyl group and the aldehyde are not directly transmitted to each other through a conjugated system, leading to reactivity patterns that are more characteristic of isolated alkenes and aldehydes.
Significance as a Synthetic Intermediate and Building Block
Organic building blocks are essential for the construction of more complex molecules. 3s-tech.net Unsaturated aldehydes, in general, are valuable precursors in the synthesis of a wide array of organic compounds, including natural products and pharmaceuticals. They can participate in a variety of chemical transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. While specific, large-scale applications of this compound in total synthesis are not widely documented in publicly available literature, its structure suggests its potential as an intermediate. For instance, the aldehyde functionality can be converted to an alcohol or a carboxylic acid, while the alkene can undergo reactions like hydrogenation, epoxidation, or dihydroxylation. The presence of both functionalities allows for the possibility of intramolecular reactions to form cyclic compounds.
Current Research Landscape and Future Directions
The field of organic synthesis is continually evolving, with a focus on the development of new, efficient, and selective reactions. ambeed.com Research in areas such as organocatalysis and domino reactions aims to construct complex molecular architectures from simple starting materials in a more environmentally friendly manner. mdpi.comgoettingen-research-online.de While current research does not appear to be heavily focused on this compound specifically, the broader interest in novel synthetic methodologies suggests that the unique reactivity of non-conjugated unsaturated aldehydes could be explored in the future. Potential research directions could include the development of new catalytic methods for the selective transformation of either the aldehyde or the alkene group in the presence of the other, or its use in multicomponent reactions to rapidly build molecular complexity.
Review of Related Phenylalkenal Systems
A well-known related phenylalkenal is cinnamaldehyde, where the double bond is in conjugation with the aldehyde group. This conjugation in cinnamaldehyde leads to different electronic properties and reactivity compared to this compound. For instance, cinnamaldehyde readily undergoes conjugate addition reactions. In contrast, the reactivity of this compound would be expected to be more typical of an isolated alkene and an aliphatic aldehyde.
Structure
3D Structure
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(E)-5-phenylpent-4-enal |
InChI |
InChI=1S/C11H12O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-10H,2,6H2/b9-5+ |
InChI Key |
BHUURXZEJNOOBQ-WEVVVXLNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CCC=O |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCC=O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Phenylpent 4 Enal and Analogues
Oxidative Transformations of Precursor Alcohols
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For a molecule like 5-phenylpent-4-enal (B8516020), which contains other potentially reactive functional groups (an alkene and a phenyl group), the choice of a mild and selective oxidizing agent is crucial to avoid unwanted side reactions.
Pyridinium Chlorochromate (PCC) Oxidation of 5-Phenylpent-4-yn-1-ol
Pyridinium chlorochromate (PCC) is a well-established reagent for the oxidation of primary alcohols to aldehydes. libretexts.orgmasterorganicchemistry.com It is a milder alternative to other chromium-based oxidants like chromic acid, which can over-oxidize the aldehyde to a carboxylic acid. libretexts.orgmasterorganicchemistry.com The reagent is typically used in an anhydrous solvent, such as dichloromethane (B109758) (CH₂Cl₂), to prevent the formation of a hydrate (B1144303) from the aldehyde product, which could be further oxidized. libretexts.org
The synthesis of this compound can be envisioned from its corresponding alkynyl precursor, 5-phenylpent-4-yn-1-ol. The oxidation step with PCC would convert the primary alcohol functionality into the desired aldehyde. This reaction is generally efficient for a wide range of alcohols. organic-chemistry.org The process involves the formation of a chromate (B82759) ester, followed by an elimination reaction where a base removes a proton from the carbon adjacent to the oxygen, leading to the formation of the carbon-oxygen double bond of the aldehyde. libretexts.org
Table 1: PCC Oxidation of a Precursor Alcohol
| Substrate | Reagent | Solvent | Key Feature |
|---|
Dess-Martin Periodinane (DMP) Oxidation of (E)-5-Phenylpent-4-en-1-ol
Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that has become a popular choice for the oxidation of primary alcohols to aldehydes due to its mild reaction conditions, high yields, and excellent chemoselectivity. wikipedia.orgorganic-chemistry.org It is particularly useful for sensitive substrates containing functional groups like alkenes, as it does not typically affect them. wikipedia.org The reaction is usually carried out at room temperature in solvents like dichloromethane and is often complete within a few hours. organic-chemistry.org
The direct precursor to (E)-5-phenylpent-4-enal, (E)-5-phenylpent-4-en-1-ol, can be effectively oxidized using DMP. lookchem.com This transformation is highly efficient, with reported yields as high as 98%. lookchem.com The mechanism involves a ligand exchange between the alcohol and an acetate (B1210297) group on the DMP reagent, forming an intermediate that undergoes an elimination-type process to yield the aldehyde, an iodinane, and acetic acid. wikipedia.orgyoutube.com The mild, neutral pH conditions and simple workup procedure make DMP a preferred reagent for complex and sensitive molecules. wikipedia.org
Table 2: DMP Oxidation of (E)-5-Phenylpent-4-en-1-ol
| Substrate | Reagent | Solvent | Conditions | Yield |
|---|
Reductive Transformations of Nitrile Precursors
Diisobutylaluminium Hydride (DIBAL-H) Reduction of Nitriles
Diisobutylaluminium hydride (DIBAL-H) is a powerful and bulky reducing agent commonly employed for the partial reduction of nitriles and esters to aldehydes. chemistrysteps.commasterorganicchemistry.com The key to stopping the reduction at the aldehyde stage is careful control of the reaction conditions, specifically stoichiometry and temperature. masterorganicchemistry.com Typically, one equivalent of DIBAL-H is added slowly to the nitrile at a low temperature, such as -78 °C (the temperature of a dry ice/acetone (B3395972) bath). adichemistry.comcommonorganicchemistry.com
The mechanism begins with the coordination of the Lewis acidic aluminum center to the nitrogen of the nitrile, activating it for hydride attack. chemistrysteps.commasterorganicchemistry.com After the transfer of one hydride ion, a stable aluminum-imine intermediate is formed. This intermediate does not react further with DIBAL-H at low temperatures. chemistrysteps.comadichemistry.com Subsequent hydrolytic workup protonates the nitrogen and hydrolyzes the imine to furnish the final aldehyde product. masterorganicchemistry.com This method successfully avoids the over-reduction to a primary amine, which would occur with less bulky or more reactive hydrides like lithium aluminum hydride (LiAlH₄), or with DIBAL-H at higher temperatures. chemistrysteps.comadichemistry.com
Table 3: DIBAL-H Reduction of a Nitrile Precursor
| Precursor Type | Reagent | Key Conditions | Product |
|---|
Stereoselective Partial Reduction Strategies
In the synthesis of analogues of this compound, particularly those with stereocenters, achieving stereoselectivity is a critical consideration. The DIBAL-H reduction of a nitrile to an aldehyde does not create a new stereocenter at the aldehyde carbon. Therefore, the stereochemical outcome of the final product is dependent on the stereochemistry of the nitrile precursor.
For instance, to synthesize an optically active analogue of this compound, one would need to start with an optically active nitrile. The DIBAL-H reduction is generally not known to cause epimerization of existing stereocenters, especially under the mild, low-temperature conditions used for partial reduction. The stereochemistry of features like the double bond in (E)-5-phenylpent-4-enal is also preserved during this reduction. The (E) or (Z) configuration must be established during the synthesis of the nitrile precursor. Thus, the stereoselectivity of this synthetic route is primarily a function of the methods used to construct the chiral or geometrically defined nitrile starting material.
Rearrangement-Based Syntheses
Sigmatropic rearrangements are powerful reactions in organic synthesis that can build molecular complexity in a highly controlled and stereospecific manner. The Claisen rearrangement, a chemistrysteps.comchemistrysteps.com-sigmatropic rearrangement of an allyl vinyl ether, is a classic method for forming carbon-carbon bonds and can be used to synthesize γ,δ-unsaturated carbonyl compounds, a class that includes this compound.
A known synthetic route to (E)-5-phenylpent-4-enal involves the Claisen rearrangement of (E)-3-phenyl-3-vinyloxyprop-1-ene. lookchem.com Heating this allyl vinyl ether precursor induces a concerted reorganization of six electrons, leading to the formation of the aldehyde with high stereocontrol over the geometry of the newly formed double bond. Other rearrangement strategies, such as the Cope rearrangement and chemistrysteps.comadichemistry.com-sigmatropic rearrangements of allylic ylides, have also been employed to synthesize various other unsaturated aldehydes, demonstrating the versatility of rearrangement reactions in this context. rsc.orgacs.org
Table 4: Compound Names
| Compound Name |
|---|
| This compound |
| Pyridinium Chlorochromate |
| 5-Phenylpent-4-yn-1-ol |
| Dess-Martin Periodinane |
| (E)-5-Phenylpent-4-en-1-ol |
| Diisobutylaluminium Hydride |
| Lithium aluminum hydride |
| (E)-3-phenyl-3-vinyloxyprop-1-ene |
| Dichloromethane |
Claisen Rearrangement of Allyl Vinyl Ethers
The Claisen rearrangement is a powerful and widely utilized researchgate.netresearchgate.net-sigmatropic rearrangement for the formation of carbon-carbon bonds. organic-chemistry.orgwikipedia.org Specifically, the thermal rearrangement of an allyl vinyl ether leads to the corresponding γ,δ-unsaturated carbonyl compound. organic-chemistry.orgpurechemistry.org In the context of this compound, the precursor would be a cinnamyl vinyl ether. The reaction is known for its high stereoselectivity, making it a valuable tool in stereocontrolled synthesis. redalyc.org
The Claisen rearrangement proceeds through a concerted, pericyclic mechanism involving a six-membered, chair-like transition state. organic-chemistry.org This ordered transition state is responsible for the high degree of stereochemical control observed in the reaction. The vinyl group migrates from the oxygen to the γ-carbon of the allyl group in a suprafacial manner. libretexts.orglibretexts.org The stereochemistry of the newly formed C-C bond and the geometry of the double bond in the product are dictated by the geometry of the starting allyl vinyl ether and the conformation of the transition state. purechemistry.org
For instance, chiral and enantiomerically enriched starting materials can yield products with high optical purity. While the chair transition state is generally favored, a boat transition state is also possible and can lead to the formation of minor stereoisomers. organic-chemistry.org The relative energies of these transition states determine the stereochemical outcome of the rearrangement. purechemistry.org
| Starting Material Geometry | Favored Transition State | Major Product Stereochemistry |
|---|---|---|
| (E)-Allyl Vinyl Ether | Chair | anti |
| (Z)-Allyl Vinyl Ether | Chair | syn |
| (E)-Allyl Vinyl Ether | Boat | syn |
| (Z)-Allyl Vinyl Ether | Boat | anti |
A significant advancement in the application of the Claisen rearrangement is its integration with olefin isomerization, often referred to as Isomerization-Claisen Rearrangement (ICR) reactions. This strategy allows for the in situ generation of the requisite allyl vinyl ether from a more readily available di(allyl) ether. Iridium(I) complexes are effective catalysts for the isomerization of one of the allyl groups in a bis(allyl) ether to a vinyl ether, which then undergoes a thermal researchgate.netresearchgate.net-sigmatropic rearrangement. nih.gov
This approach provides a highly stereoselective route to γ,δ-unsaturated aldehydes. The direct thermolysis of the reaction mixture following the catalyzed alkene isomerization leads to highly diastereoselective rearrangements, affording syn-2,3-dialkyl-4-pentenal derivatives. nih.gov This methodology has been successfully applied to the synthesis of various complex molecules and allows for asymmetric variations of the ICR reactions.
Sigmatropic Rearrangements in Analogue Synthesis
The Claisen rearrangement is a member of a broader class of reactions known as sigmatropic rearrangements. wikipedia.org These are pericyclic reactions where a σ-bond migrates across a π-system. wikipedia.orglibretexts.org Various sigmatropic rearrangements, beyond the classic Claisen, have been employed in the synthesis of analogues of this compound.
While many sigmatropic rearrangements are concerted, formal sigmatropic shifts can also occur through non-concerted pathways involving radical intermediates. An example is the thermal rearrangement of 2,2-bis(ethylthio)-3,3-dimethylpent-4-enal, which undergoes a formal researchgate.netnih.gov sigmatropic shift. cdnsciencepub.com Mechanistic studies, including crossover and trapping experiments, along with the observation of significant positive entropies of activation, support an intermolecular, free-radical chain pathway for this isomerization. cdnsciencepub.com Such pathways can be relevant in the synthesis of substituted unsaturated aldehydes, where steric strain in the starting material can favor rearrangement to a more stable product. cdnsciencepub.com
The Johnson-Claisen rearrangement is a valuable modification of the Claisen rearrangement that allows for the synthesis of γ,δ-unsaturated esters from allylic alcohols and orthoesters. wikipedia.orgname-reaction.com This reaction proceeds by heating the allylic alcohol with a trialkyl orthoacetate in the presence of a weak acid catalyst, such as propionic acid. wikipedia.orgjk-sci.com An unstable ketene (B1206846) acetal (B89532) is formed in situ, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to yield the final product. jk-sci.com This method is particularly useful for synthesizing analogues of this compound where the aldehyde is replaced by an ester functionality.
Substituent effects can play a significant role in the outcome of the Johnson-Claisen rearrangement. The stereoselectivity of the reaction is influenced by the substituents on the allylic alcohol and the geometry of the double bond. bioinfopublication.org For instance, the rearrangement of chiral secondary allylic alcohols can result in 1,3-chirality transfer. bioinfopublication.org A study on the synthesis of (−)-2-oxo epimesembranol and (+)-dihydromaritidine utilized a key Johnson–Claisen rearrangement of an enantioenriched 3-(aryl)cyclohex-2-enol, highlighting the reaction's utility in complex molecule synthesis and the impact of reaction conditions on enantioselectivity. nih.gov
| Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Propanoic acid (5) | Toluene | 110 | 43 | 82 |
| Pivalic acid (5) | Toluene | 110 | 51 | 79 |
| o-Nitrophenol (5) | Toluene | 110 | 62 | 68 |
| DIPEA (10 equiv) | DIPEA | 130 | 73 | 97 |
Organocatalytic Approaches
In recent years, organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of a wide range of organic molecules, including γ,δ-unsaturated aldehydes and their derivatives. These methods often rely on the formation of reactive intermediates such as iminium ions and enamines from the reaction of α,β-unsaturated aldehydes with chiral secondary amine catalysts.
For the synthesis of analogues of this compound, organocatalytic conjugate addition reactions to cinnamaldehyde (B126680) and its derivatives are particularly relevant. For example, the Michael addition of nitromethane (B149229) to cinnamaldehyde has been studied computationally in the presence of a secondary amine organocatalyst. nih.govacs.org Furthermore, the catalytic and chemoselective oxidation of cinnamaldehyde derivatives can be controlled using organophotocatalysis and dual organocatalysis. nih.gov
Organocatalytic methods have also been developed for the direct functionalization of α,β-unsaturated aldehydes at the γ-position. Dienamine catalysis, for instance, inverts the normal reactivity of enals, allowing for direct γ-amination. semanticscholar.org Similarly, the organocatalytic γ-oxidation of α,β-unsaturated aldehydes has been achieved using dienamine catalysis. semanticscholar.org These approaches offer promising routes to functionalized analogues of this compound with high enantioselectivity.
Asymmetric α-Allylation of Aldehydes
Asymmetric α-allylation of aldehydes is a powerful method for the enantioselective formation of homoallylic alcohols, which are direct precursors to chiral γ,δ-unsaturated aldehydes upon oxidation. This transformation establishes a stereocenter at the α-position relative to the eventual aldehyde carbonyl group. One of the most well-established reagents for this purpose is B-allyldiisopinocampheylborane, derived from the readily available chiral terpene α-pinene. harvard.edu
The reaction proceeds through a highly organized, chair-like six-membered transition state, where the aldehyde's R group typically occupies an equatorial position to minimize steric hindrance. harvard.edu This predictable stereochemical model allows for high levels of diastereoselectivity and enantioselectivity, often overriding any inherent facial bias of the aldehyde substrate. harvard.edu The choice of α-pinene enantiomer dictates the configuration of the newly formed stereocenter. While this method yields a homoallylic alcohol, a subsequent oxidation step (e.g., using Swern or Dess-Martin periodinane oxidation) is required to furnish the desired aldehyde.
| Aldehyde | Allylating Reagent | Conditions | Product | Yield (%) | ee (%) |
| Benzaldehyde (B42025) | (+)-Ipc₂B-allyl | Et₂O, -78 °C | (R)-1-Phenylbut-3-en-1-ol | 90 | 96 |
| Acetaldehyde | (-)-Ipc₂B-allyl | Et₂O, -100 °C | (S)-Pent-4-en-2-ol | 85 | 93 |
| Cyclohexanecarboxaldehyde | (+)-Ipc₂B-allyl | Et₂O, -78 °C | (R)-1-Cyclohexylbut-3-en-1-ol | 88 | >99 |
Table 1: Representative examples of asymmetric allylation of aldehydes using B-allyldiisopinocampheylborane reagents. Data is illustrative of typical results found in the literature.
Cascade and Tandem Reactions for Complex Architectures
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates. wikipedia.orgrsc.org This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity, enabling the rapid construction of complex molecular structures from simple precursors. wikipedia.org
For the synthesis of complex aldehyde architectures related to this compound, an organocatalytic cascade is a particularly attractive strategy. For example, a triple cascade reaction involving the condensation of linear aldehydes, nitroalkenes, and α,β-unsaturated aldehydes can produce tetra-substituted cyclohexane (B81311) carbaldehydes with high diastereoselectivity and complete enantiocontrol. wikipedia.org Such a reaction proceeds through a sequence of Michael additions and intramolecular aldol (B89426) condensations, catalyzed by a chiral secondary amine like a proline derivative. wikipedia.org This methodology highlights the potential to build intricate carbocyclic frameworks bearing an aldehyde functional group, which could be adapted for the synthesis of complex analogues of this compound.
Michael Addition Reactions leading to Substituted Analogues
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction that involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com This reaction is exceptionally useful for the synthesis of substituted analogues of this compound.
In this context, an α,β-unsaturated aldehyde like cinnamaldehyde can serve as the Michael acceptor. The Michael donor is typically a resonance-stabilized carbanion, such as an enolate derived from a 1,3-dicarbonyl compound, a nitroalkane, or a malonate. organic-chemistry.org The reaction is thermodynamically controlled and results in the formation of a new carbon-carbon bond at the β-position of the acceptor, leading to a δ-keto aldehyde or a related structure. organic-chemistry.orgyoutube.com Asymmetric variants of the Michael addition, often employing chiral organocatalysts, can afford highly enantioenriched products. organic-chemistry.org
| Michael Donor | Michael Acceptor | Catalyst/Base | Product Structure | Yield (%) | ee (%) |
| Acetophenone | Crotonaldehyde | Jørgensen-Hayashi Catalyst | 3-Methyl-5-oxo-5-phenylpentanal | 82 | 98 |
| Diethyl Malonate | Cinnamaldehyde | NaOEt | Diethyl 2-(3-oxo-1-phenylpropyl)malonate | High | N/A |
| Nitromethane | Acrolein | Basic resin | 4-Nitropentanal | Good | N/A |
Table 2: Examples of Michael addition reactions to form substituted aldehyde analogues.
Metal-Catalyzed Synthetic Routes
Transition metal catalysis provides a powerful and versatile platform for the synthesis of unsaturated aldehydes, offering unique pathways for carbon-carbon and carbon-heteroatom bond formation. taylorandfrancis.com Catalysts based on palladium, iridium, and other metals enable reactions with high selectivity and functional group tolerance.
Palladium-Catalyzed Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, with cross-coupling reactions being particularly prominent. taylorandfrancis.comwikipedia.org Reactions such as the Suzuki-Miyaura, Heck, and Stille couplings are routinely used to form carbon-carbon bonds. The synthesis of this compound could plausibly be achieved via a palladium-catalyzed cross-coupling strategy. For instance, a Suzuki coupling could be employed to join phenylboronic acid with a suitable electrophile, such as 5-bromopent-4-enal.
The general catalytic cycle for such reactions involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic nucleophile, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov The development of advanced ligands has greatly expanded the scope of these reactions, allowing for the coupling of a wide range of substrates under mild conditions. nih.gov
Iridium-Catalyzed Transformations
Iridium complexes have emerged as highly effective catalysts for a variety of organic transformations, including asymmetric hydrogenation and C-H activation. researchgate.netacs.org In the context of synthesizing this compound analogues, iridium-catalyzed asymmetric 1,6-conjugate addition of arylboroxines to α,β,γ,δ-unsaturated carbonyl compounds is a highly relevant and sophisticated method. researchgate.net
This reaction allows for the direct and highly enantioselective introduction of an aryl group at the δ-position of a dienyl aldehyde or ketone. The use of a chiral diene ligand in conjunction with an iridium precursor is crucial for achieving high levels of stereocontrol. This transformation is particularly powerful as it constructs the key C(sp²)-C(sp³) bond of the target δ-arylated carbonyl compound in a single, stereodefined step. researchgate.net
| Unsaturated Carbonyl | Arylboroxine | Chiral Ligand | Solvent | Yield (%) | ee (%) |
| (2E,4E)-Hexa-2,4-dienal | (Phenyl)trimethoxyboroxine | (S)-Diene Ligand | Dioxane/H₂O | 95 | 98 |
| Methyl (2E,4E)-hexa-2,4-dienoate | (4-Methoxyphenyl)trimethoxyboroxine | (S)-Diene Ligand | Dioxane/H₂O | 98 | 97 |
| (2E,4E)-N,N-Dimethylhexa-2,4-dienamide | (Phenyl)trimethoxyboroxine | (R)-Diene Ligand | Dioxane/H₂O | 91 | 96 |
Table 3: Iridium-catalyzed asymmetric 1,6-addition of arylboroxines to α,β,γ,δ-unsaturated carbonyl compounds. researchgate.net
Cross-Coupling Reactions in Related Systems
Cross-coupling reactions are a broad class of reactions that form a bond between two different organic fragments, typically with the aid of a metal catalyst. wikipedia.org Beyond the palladium-catalyzed examples mentioned, other metals like nickel and copper are also effective. The Negishi coupling, which utilizes organozinc reagents, and the Stille coupling, which uses organotin compounds, are powerful alternatives for constructing C-C bonds. tamu.edu
These reactions are fundamental to the synthesis of complex organic molecules and are widely applied in pharmaceuticals and materials science. tamu.edu The choice of reaction often depends on the functional group tolerance required and the availability of the organometallic precursor. For instance, the Negishi coupling is known for its high reactivity and ability to form C(sp³)-C(sp²) bonds, which would be relevant for constructing the core of this compound by coupling an appropriate organozinc reagent with an aryl halide. tamu.edu
Aldol Condensation Strategies (for related dienals)
The aldol condensation represents a fundamental carbon-carbon bond-forming reaction in organic synthesis and provides a direct route to α,β-unsaturated aldehydes and ketones. While direct synthesis of this compound via this method is less common, the principles of aldol condensation are widely applied to synthesize structurally related dienals and dienones, which serve as important analogues. These strategies typically involve the reaction of an enolate, generated from an aldehyde or ketone, with an α,β-unsaturated aldehyde or another carbonyl compound, followed by dehydration to yield a conjugated system.
A key strategy for the synthesis of phenyl-substituted dienals and related structures is the Claisen-Schmidt condensation, a type of crossed aldol condensation. This reaction involves an aromatic aldehyde, which cannot enolize, reacting with an enolizable aliphatic aldehyde or ketone in the presence of a base catalyst.
One illustrative example is the synthesis of jasmine aldehyde (2-pentylnon-2-enal), a structurally related dienal, through the aldol condensation of benzaldehyde and heptanal. researchgate.net This reaction has been studied using various catalysts, with Mg-Al mixed oxides demonstrating high conversion rates of heptanal, exceeding 95%. researchgate.net The highest selectivity towards jasmine aldehyde, reaching 66% at a 70% conversion of heptanal, was achieved with a specific industrially prepared Mg-Al mixed oxide catalyst. researchgate.net
Furthermore, the synthesis of dienones, which are structurally similar to dienals, provides valuable insight into these condensation strategies. The reaction of trans-cinnamaldehyde with 1-acetylnaphthalene, catalyzed by sodium hydroxide (B78521) in an ethanol/water mixture, yields 1-(1-naphthyl)-5-phenyl-2,4-pentadien-1-one. scispace.com This reaction proceeds at room temperature over 24 hours, resulting in a 61.97% yield of the dienone product. scispace.com
Another well-documented example is the double aldol condensation of benzaldehyde with acetone. quora.comscribd.com In the presence of a base like sodium hydroxide, each molecule of acetone can react with two molecules of benzaldehyde to form 1,5-diphenyl-1,4-pentadien-3-one, also known as dibenzalacetone. quora.comscribd.com This reaction highlights the potential for creating extended conjugated systems through sequential aldol condensations.
The following table summarizes key research findings for the synthesis of dienals and dienones analogous to this compound using aldol condensation strategies.
| Product | Reactant 1 | Reactant 2 | Catalyst/Reagents | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Jasmine Aldehyde (2-pentylnon-2-enal) | Benzaldehyde | Heptanal | Mg-Al mixed oxide | Solvent-free, 100°C | 46% (theoretical) | researchgate.net |
| 1-(1-naphthyl)-5-phenyl-2,4-pentadien-1-one | trans-Cinnamaldehyde | 1-Acetylnaphthalene | NaOH in H₂O/Ethanol | Room temperature, 24h | 61.97% | scispace.com |
| 1,5-Diphenyl-1,4-pentadien-3-one (Dibenzalacetone) | Benzaldehyde | Acetone | NaOH | Not specified | 59% (crude) | scribd.com |
Chemical Transformations and Reactivity of 5 Phenylpent 4 Enal
Oxidative and Reductive Reactivity
The aldehyde functional group in 5-phenylpent-4-enal (B8516020) is susceptible to both oxidation and reduction, while the alkene moiety can also participate in reduction reactions. The interplay between these groups allows for various selective transformations.
Reduction to Alcohols and Alkanes
The aldehyde group of this compound can be reduced to a primary alcohol, yielding (E)-5-phenylpent-4-en-1-ol. lookchem.comnih.gov This is a common transformation typically accomplished with hydride-based reducing agents. Furthermore, complete reduction of the carbonyl group to a methylene (B1212753) group (-CH₂-) results in the formation of the corresponding alkane, 1-phenylpent-1-ene.
For the reduction to the alcohol, sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are widely used. lookchem.com NaBH₄ is a milder reagent and is often preferred for its selectivity and safer handling. LiAlH₄ is a more powerful reducing agent and will also readily perform this transformation. lookchem.com
The complete reduction of the aldehyde to an alkane can be achieved through methods like the Wolff-Kishner reduction. This reaction involves the formation of a hydrazone intermediate, which is then treated with a strong base at high temperatures to yield the alkane and nitrogen gas. However, the standard Wolff-Kishner conditions may not be suitable for α,β-unsaturated aldehydes as side reactions can occur.
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| This compound | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | (E)-5-phenylpent-4-en-1-ol | Reduction to Alcohol |
| This compound | Hydrazine (B178648) (N₂H₄), Potassium hydroxide (B78521) (KOH), heat | 1-Phenylpent-1-ene | Wolff-Kishner Reduction to Alkane |
Chemo- and Regioselective Reductions
Due to the presence of both an aldehyde and a carbon-carbon double bond, the selective reduction of one group in the presence of the other is a significant aspect of the reactivity of this compound. The Luche reduction is a prominent method for the chemoselective 1,2-reduction of α,β-unsaturated carbonyl compounds. wikipedia.org This reaction employs a combination of sodium borohydride (NaBH₄) and a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol. wikipedia.orgthermofisher.cn
The presence of CeCl₃ increases the hardness of the borohydride reagent, making it preferentially attack the "harder" carbonyl carbon over the "softer" β-carbon of the alkene. This results in the selective formation of the allylic alcohol, (E)-5-phenylpent-4-en-1-ol, without reduction of the C=C double bond. wikipedia.org
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| This compound | NaBH₄, Cerium(III) chloride (CeCl₃), Methanol | (E)-5-phenylpent-4-en-1-ol | Luche Reduction (Selective 1,2-Reduction) |
Nucleophilic Additions to the Aldehyde Moiety
The electrophilic carbon of the aldehyde group is a prime site for nucleophilic attack. This reactivity allows for the derivatization of this compound into various compounds, including oximes and imines.
Oximation Procedures for Derivatization
Aldehydes react with hydroxylamine (B1172632) (NH₂OH) to form oximes. This reaction is a condensation process where the carbonyl oxygen is replaced by a =N-OH group. The reaction of this compound with hydroxylamine, typically in the presence of a weak acid or base catalyst, yields this compound oxime. Oximes are crystalline solids and are often used for the purification and characterization of aldehydes and ketones.
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| This compound | Hydroxylamine (NH₂OH) | This compound oxime | Oximation |
Formation of Imines and Related Derivatives
The reaction of this compound with primary amines (R-NH₂) under mildly acidic conditions results in the formation of imines, also known as Schiff bases. youtube.com This is another example of a condensation reaction where a molecule of water is eliminated. youtube.com The reaction proceeds via a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. The pH of the reaction is crucial, as sufficient acid is needed to protonate the hydroxyl group of the carbinolamine to facilitate its removal as water, but too much acid will protonate the amine nucleophile, rendering it unreactive.
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| This compound | Primary Amine (R-NH₂), Acid catalyst (e.g., H⁺) | N-(5-phenylpent-4-en-1-ylidene)alkanamine (Imine) | Imine Formation (Schiff Base Condensation) |
Reactions Involving the Alkene Moiety
The extended π-system of the alkene in this compound, conjugated with the phenyl group, makes it susceptible to various addition and rearrangement reactions.
The concept of conjugate addition can be extended to α,β,γ,δ-doubly unsaturated systems like this compound, leading to 1,6-addition products. While direct studies on this compound are limited, research on related acyclic dienoates demonstrates the feasibility of catalytic enantioselective 1,6-conjugate additions. For instance, organocopper catalysts have been shown to promote the 1,6-addition of propargyl and allyl groups to acyclic α,β,γ,δ-doubly unsaturated esters with high selectivity. nih.govnih.gov These reactions are significant as they create a new bond at the C6 position, offering a pathway to functionalized products. nih.gov The regioselectivity between 1,4- and 1,6-addition can be influenced by the catalyst system employed. nih.govnih.gov In many cases, organocatalysis has been shown to favor 1,4-addition in related systems. wikipedia.org
The general mechanism for a Michael-type 1,6-addition involves the nucleophilic attack at the δ-carbon (C5 in this compound), followed by delocalization of the resulting negative charge across the conjugated system to the oxygen atom of the aldehyde, and subsequent protonation.
Table 1: Examples of Catalytic Enantioselective 1,6-Conjugate Additions to Acyclic Dienoates Note: This table presents data for related dienoate systems, as specific data for this compound is not readily available in the literature.
| Nucleophile | Catalyst System | Product Yield (%) | Diastereomeric Ratio | Enantiomeric Ratio | Reference |
| Propargyl | Organocopper | up to 83 | - | 99:1 | nih.gov |
| 2-Boryl-substituted allyl | Organocopper | up to 83 | >98:2 | 99:1 | nih.gov |
The diene-like character of the conjugated system in this compound and its derivatives allows for participation in cycloaddition reactions. Photochemical [2+2] cycloadditions are a notable class of reactions for such compounds. For instance, the photodimerization of structurally similar 5-arylpenta-2,4-dienoic acids has been reported to proceed via [2+2] cycloaddition pathways. nih.gov These reactions can be influenced by the reaction conditions, such as whether they are performed in solution or the solid state, and can lead to the formation of complex polycyclic structures like ladderanes. nih.gov
The stereochemistry of photochemical cycloadditions is governed by the Woodward-Hoffmann rules, which predict that a [2+2] cycloaddition will proceed in a suprafacial-suprafacial manner under photochemical conditions. youtube.comyoutube.com
Diels-Alder, or [4+2] cycloaddition, reactions are also conceivable, with the phenyl-substituted diene system of a derivative like 5-phenylpenta-2,4-dienal (B75885) acting as the diene component. These reactions typically occur under thermal conditions and are a powerful tool for the formation of six-membered rings. chempedia.info
The position of the double bond in this compound can potentially be shifted through isomerization. Generally, β,γ-unsaturated aldehydes and ketones can be isomerized to their more thermodynamically stable α,β-conjugated isomers under acidic or basic conditions. This process involves the migration of the double bond into conjugation with the carbonyl group. While specific studies on the isomerization of this compound are not extensively documented, the principles of such transformations are well-established in organic chemistry.
Reactions Involving Both Functional Groups
The interplay between the aldehyde and the alkene functionalities in this compound gives rise to a rich chemistry of intramolecular reactions, including cyclizations and complex cascade processes.
Intramolecular cyclizations of this compound and its derivatives can lead to the formation of various cyclic structures. The Prins cyclization is a relevant example, involving the acid-catalyzed reaction between an aldehyde and an alkene. wikipedia.org In the context of a molecule like this compound, which can be considered a substituted homoallylic aldehyde, an intramolecular Prins-type cyclization could potentially lead to the formation of tetrahydropyran (B127337) derivatives. mdpi.comnih.govresearchgate.netbeilstein-journals.org The reaction is initiated by the protonation of the aldehyde, which is then attacked by the nucleophilic double bond. wikipedia.org
Another relevant cyclization is the Nazarov cyclization, which is the acid-catalyzed ring-closure of divinyl ketones to form cyclopentenones. wikipedia.orgorganic-chemistry.org While this compound is not a divinyl ketone, its derivatives could potentially be converted into substrates for Nazarov-type reactions. The key step in this reaction is a 4π-electrocyclic ring closure of a pentadienyl cation intermediate. wikipedia.orgnih.gov
The strategic positioning of the aldehyde and the phenyl-conjugated alkene in this compound makes it an ideal substrate for cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation. iupac.org A cascade reaction can be initiated, for example, by a conjugate addition to the alkene, which then generates a reactive intermediate that can undergo a subsequent intramolecular reaction with the aldehyde.
A Prins-pinacol reaction is an example of a cascade process where a Prins cyclization is followed by a pinacol (B44631) rearrangement. wikipedia.org Domino reactions, such as the Knoevenagel-hetero-Diels-Alder reaction, demonstrate the power of sequential transformations in building molecular complexity from simple starting materials. iupac.orggoettingen-research-online.de While specific examples starting from this compound are not prevalent in the literature, the structural motif suggests its potential as a substrate in such elegant and efficient synthetic strategies.
Derivatization for Enhanced Functionality
This compound, an α,β-unsaturated aldehyde, possesses two primary reactive sites: the aldehyde functional group and the carbon-carbon double bond. These sites allow for a variety of chemical transformations, leading to the synthesis of diverse derivatives with enhanced functionalities. The strategic modification of this compound can result in compounds with novel biological activities, improved material properties, or utility as intermediates in complex organic syntheses. This section explores key derivatization reactions that unlock the potential of the this compound scaffold.
A significant avenue for the derivatization of α,β-unsaturated aldehydes like this compound is through condensation reactions with active methylene compounds, a classic example being the Knoevenagel condensation. bas.bgorientjchem.org This reaction involves the nucleophilic addition of a compound with an acidic methylene group to the aldehyde's carbonyl group, followed by dehydration to form a new carbon-carbon double bond. purechemistry.org The resulting products are highly conjugated systems, which can serve as intermediates for the synthesis of pharmaceuticals, natural products, and functional polymers. orientjchem.org
Another important class of derivatization involves cycloaddition reactions to form heterocyclic compounds. For instance, the reaction of α,β-unsaturated aldehydes with hydrazine derivatives is a well-established method for synthesizing pyrazolines. thepharmajournal.comthepharmajournal.comresearchgate.net Pyrazolines are a class of five-membered heterocyclic compounds known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. thepharmajournal.comresearchgate.net By converting this compound into a pyrazoline derivative, its biological activity can be significantly enhanced.
The Hantzsch dihydropyridine (B1217469) synthesis offers another pathway to valuable heterocyclic derivatives. This one-pot multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia source. thermofisher.comorganic-chemistry.org The resulting 1,4-dihydropyridine (B1200194) core is a key structural motif in a class of drugs known as calcium channel blockers, which are used to treat hypertension. thermofisher.com Utilizing this compound in this synthesis can lead to novel dihydropyridine derivatives with potential therapeutic applications. nih.gov
Furthermore, organocatalytic Michael additions provide a powerful tool for the enantioselective functionalization of α,β-unsaturated aldehydes. nih.govrsc.org In this reaction, a nucleophile adds to the β-carbon of the conjugated system, leading to the formation of a new carbon-carbon bond. mdpi.com This method allows for the creation of chiral centers with high stereocontrol, yielding densely functionalized molecules that can be used as building blocks in the synthesis of complex natural products and pharmaceuticals. mdpi.com
The following table summarizes these key derivatization strategies for enhancing the functionality of this compound, drawing upon established reactivity patterns for analogous α,β-unsaturated aldehydes.
Interactive Data Table: Derivatization of this compound for Enhanced Functionality
| Derivatization Reaction | Reagents/Catalyst | Product Class | Enhanced Functionality |
| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile, ethyl cyanoacetate), basic catalyst (e.g., piperidine) | Highly conjugated alkenes | Intermediates for pharmaceuticals and functional polymers |
| Pyrazoline Synthesis | Hydrazine hydrate (B1144303) or substituted hydrazines, acid or base catalyst | Pyrazolines | Antimicrobial, anti-inflammatory, anticancer activities |
| Hantzsch Dihydropyridine Synthesis | β-ketoester (e.g., ethyl acetoacetate), ammonia source (e.g., ammonium (B1175870) acetate) | 1,4-Dihydropyridines | Potential calcium channel blocking activity for hypertension treatment |
| Organocatalytic Michael Addition | Nucleophile (e.g., dimethyl malonate, nitroalkanes), chiral organocatalyst (e.g., prolinol ethers) | Chiral functionalized aldehydes | Building blocks for complex molecule synthesis |
Stereochemical Aspects in 5 Phenylpent 4 Enal Chemistry
Origin and Control of Stereochemistry in Synthetic Routes
The synthesis of specific stereoisomers of 5-Phenylpent-4-enal (B8516020) requires precise control over the formation of chiral centers and the geometry of the double bond. This control can be achieved through various stereoselective synthetic strategies.
The creation of a single enantiomer of a chiral molecule from an achiral starting material is a significant challenge in organic synthesis. Chiral catalysts are instrumental in achieving this by providing a chiral environment that favors the formation of one enantiomer over the other. In the context of molecules structurally related to this compound, such as 5-aryl-substituted pent-4-enals, organocatalysis has been shown to be an effective strategy. For instance, in enantioselective [4+2] cycloadditions, chiral organocatalysts have been used to achieve high enantioselectivities (up to 97:3 er) with 5-aryl-substituted pent-4-enals acting as dienophiles. nih.gov This demonstrates the feasibility of employing chiral catalysts, such as diarylprolinol silyl (B83357) ethers, to control the stereochemical outcome of reactions involving the this compound scaffold.
Table 1: Examples of Chiral Catalysts in Enantioselective Synthesis
| Catalyst Type | Reaction Type | Achieved Selectivity |
|---|---|---|
| Diarylprolinol silyl ether | [4+2] Cycloaddition | High enantioselectivity (up to 97:3 er) |
| Chiral Phosphoric Acids | Diels-Alder Reactions | Good to excellent enantioselectivities |
When a molecule has multiple stereocenters, the synthesis must control the relative configuration of each center. Diastereoselective reactions are designed to favor the formation of one diastereomer over others. A classic model for explaining diastereoselectivity in reactions like the aldol (B89426) addition is the Zimmerman-Traxler model. harvard.edu This model proposes a chair-like six-membered transition state, where substituents preferentially occupy equatorial positions to minimize steric strain. harvard.edu For the synthesis of precursors to this compound, an aldol reaction could be employed, and by choosing appropriate reagents and conditions, the formation of either the syn or anti diastereomer can be favored. harvard.edu The geometry of the enolate (Z or E) is crucial, as (Z)-enolates typically lead to syn-aldol products, while (E)-enolates favor the formation of anti-aldol products. harvard.edu
In substrate-controlled reactions, the stereochemistry of the starting material dictates the stereochemical outcome of the reaction. If a precursor to this compound already contains a chiral center, this existing stereocenter can influence the formation of a new stereocenter. This occurs because the chiral center makes the two faces of a reactive site (like a carbonyl group or a double bond) diastereotopic. A reagent will preferentially attack one face over the other due to steric or electronic preferences, leading to the formation of one diastereomer in excess. This principle is a cornerstone of many total synthesis strategies for complex molecules.
Geometrical Isomerism (E/Z Isomerism) of the Alkene
The carbon-carbon double bond in this compound is a site of geometrical isomerism, leading to the existence of E and Z isomers. The arrangement of substituents around this bond is fixed due to the restricted rotation, giving rise to distinct molecules with different properties and reactivity.
The selective synthesis of either the E or Z isomer of this compound is a key synthetic challenge. Several olefination reactions are known to provide good control over alkene geometry.
Horner-Wadsworth-Emmons (HWE) Reaction : This reaction is widely used to produce α,β-unsaturated carbonyl compounds. It typically shows a strong preference for the formation of the thermodynamically more stable (E)-isomer. wikipedia.orgalfa-chemistry.com The use of stabilized phosphonate (B1237965) ylides in the HWE reaction with an appropriate aldehyde precursor would be a reliable method to synthesize (E)-5-Phenylpent-4-enal. wikipedia.org
Still-Gennari Modification : To favor the formation of the (Z)-isomer, a modification of the HWE reaction developed by Still and Gennari can be employed. This method uses phosphonates with electron-withdrawing groups (like trifluoroethoxy) and strong, non-coordinating bases (like KHMDS with 18-crown-6) at low temperatures. nrochemistry.com
Photocatalytic Isomerization : A modern approach to control olefin geometry is through photocatalytic E to Z isomerization. mdpi.comresearchgate.net This method uses a photocatalyst (like iridium or ruthenium complexes, or organic dyes such as riboflavin) and visible light to convert the more stable (E)-isomer into the less stable (Z)-isomer. mdpi.comresearchgate.netnih.gov This technique allows for the contra-thermodynamic synthesis of the (Z)-isomer from the readily accessible (E)-isomer. researchgate.net
Table 2: Methods for Controlling Olefin Geometry
| Method | Predominant Isomer | Key Features |
|---|---|---|
| Horner-Wadsworth-Emmons | E | Uses stabilized phosphonate ylides; thermodynamically controlled. wikipedia.orgalfa-chemistry.com |
| Still-Gennari Modification | Z | Uses electron-withdrawing phosphonates and specific base/additive combinations. nrochemistry.com |
The geometry of the alkene in this compound has a significant impact on its reactivity. The α,β-unsaturated aldehyde functionality is a Michael acceptor, meaning it can react with nucleophiles at the β-carbon. researchgate.netnih.gov The reactivity of this system is dependent on the planarity and conjugation of the π-system.
The (E)-isomer is generally more planar, allowing for more effective conjugation between the phenyl ring, the double bond, and the aldehyde. This enhanced conjugation stabilizes the molecule but also influences the electrophilicity of the β-carbon. In contrast, the (Z)-isomer may experience steric hindrance between the phenyl group and the rest of the molecule, potentially leading to a less planar conformation. This disruption of planarity could decrease the extent of conjugation, which in turn would affect the molecule's electronic properties and its reactivity in reactions such as Michael additions and cycloadditions. For cinnamaldehyde (B126680) and its analogues, the α,β-unsaturated carbonyl moiety is recognized as a highly reactive pharmacophore that acts as an electrophile. researchgate.netnih.gov The specific geometry (E or Z) dictates the shape of the molecule and how it fits into the active site of an enzyme or interacts with other molecules, which can lead to different biological activities or reaction outcomes.
Chiral Centers and Enantiomeric Purity
This compound in its ground state does not possess a chiral center. However, the reactivity of the aldehyde group and the conjugated system allows for the creation of new stereocenters, leading to chiral molecules. The enantiomeric purity of the resulting products is a crucial factor in stereoselective synthesis, indicating the excess of one enantiomer over the other.
New stereocenters can be generated in this compound through various asymmetric reactions. The aldehyde group can undergo nucleophilic addition, and the α,β-unsaturated system is susceptible to conjugate addition reactions. By employing chiral catalysts or reagents, these reactions can be controlled to favor the formation of one enantiomer over the other.
For instance, asymmetric aldol reactions with the aldehyde group of this compound would lead to the formation of a new stereocenter at the carbon adjacent to the carbonyl group. Similarly, conjugate addition reactions, such as Michael additions, to the β-carbon of the unsaturated system can also create a new chiral center.
A notable example of generating chirality in a similar α,β-unsaturated aldehyde system is the bioreduction of α-methylcinnamaldehyde derivatives. In these reactions, ene-reductases catalyze the asymmetric reduction of the carbon-carbon double bond, leading to the formation of chiral α-methyldihydrocinnamaldehyde derivatives with high enantiomeric excess (e.e.). For example, (S)-aldehydes have been furnished in up to 97% e.e. using specific isoenzymes. researchgate.net This enzymatic approach highlights a powerful method for generating a stereocenter with high enantiomeric purity from an achiral precursor.
Another relevant reaction is the asymmetric sulfa-Michael addition to electrophilic olefins, a process that can be catalyzed by chiral N-heterocyclic carbenes (NHCs). pkusz.edu.cn This method allows for the enantioselective formation of a carbon-sulfur bond, generating a new stereocenter. While not directly demonstrated on this compound, the principle is applicable to its α,β-unsaturated aldehyde structure.
The following table summarizes potential asymmetric reactions for generating stereocenters in this compound and the resulting chiral products.
| Reaction Type | Chiral Catalyst/Reagent | Position of New Stereocenter | Product Type |
| Aldol Addition | Chiral organocatalyst (e.g., proline) | C2 | β-Hydroxy aldehyde |
| Michael Addition | Chiral organocatalyst or metal complex | C3 | Substituted aldehyde |
| Bioreduction | Ene-reductase | C4 and/or C5 | Saturated chiral aldehyde |
| Epoxidation | Chiral oxidizing agent | C4 and C5 | Chiral epoxide |
Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org Common sources for the chiral pool include amino acids, sugars, and terpenes. wikipedia.org This approach is particularly advantageous when the target molecule shares structural features with an abundant natural product.
In the context of this compound, direct synthesis from a chiral pool source is not a common strategy, as the molecule itself is achiral and not a typical natural product. However, chiral derivatives of this compound could potentially be synthesized using building blocks from the chiral pool. For instance, a chiral fragment could be introduced through an asymmetric reaction, with the chiral auxiliary being derived from a natural product.
For example, the synthesis of a more complex molecule containing the 5-phenylpentanoyl skeleton could start from a chiral precursor like an enantiopure amino acid or hydroxy acid. The phenyl and pentenal moieties would then be constructed onto this chiral scaffold, preserving the initial stereochemistry. This strategy ensures that the final product is obtained with high enantiomeric purity, as the chirality is inherited from the starting material.
Analysis of Stereoisomeric Mixtures
Once a reaction generating stereoisomers of this compound derivatives is performed, it is essential to determine the composition of the resulting mixture, specifically the ratio of enantiomers or diastereomers. This analysis is crucial for evaluating the success of an asymmetric synthesis.
Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying enantiomers. This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds. nih.gov For the analysis of chiral derivatives of this compound, the aldehyde could first be converted to a more stable derivative, such as an alcohol or an ester, to improve chromatographic separation. The enantiomeric excess (% e.e.) can be calculated from the relative peak areas of the two enantiomers in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for the analysis of stereoisomeric mixtures, particularly for diastereomers. Diastereomers have different physical properties and, therefore, will exhibit distinct signals in the NMR spectrum. By integrating the signals corresponding to each diastereomer, their relative ratio can be determined.
For enantiomers, which have identical NMR spectra in an achiral solvent, chiral shift reagents or chiral solvating agents can be used. These agents interact with the enantiomers to form transient diastereomeric complexes, which will then have different NMR chemical shifts, allowing for their differentiation and quantification.
The following table outlines the primary analytical techniques for stereoisomeric mixtures of this compound derivatives.
| Technique | Principle | Information Obtained |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation and quantification of enantiomers (Enantiomeric excess) |
| NMR Spectroscopy | Different magnetic environments for diastereomers | Quantification of diastereomers |
| NMR with Chiral Additives | Formation of transient diastereomeric complexes | Differentiation and quantification of enantiomers |
Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for structural determination, offering detailed information about the connectivity and environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.
For 5-Phenylpent-4-enal (B8516020), ¹H NMR is expected to reveal distinct signals corresponding to its various proton environments. The aldehyde proton (-CHO) typically appears as a doublet in the highly deshielded region, around 9.5-10.0 ppm, due to coupling with the adjacent vinyl proton. The two vinyl protons are expected to resonate in the range of 5.5-7.0 ppm, with their specific chemical shifts and coupling patterns providing information about the double bond geometry. The phenyl group protons will manifest as a multiplet in the aromatic region, typically between 7.2-7.5 ppm. The two methylene (B1212753) groups (-CH₂-CH₂-) adjacent to the double bond and the aldehyde will appear as distinct signals in the aliphatic region (around 2.0-3.0 ppm), their exact positions influenced by their proximity to the unsaturated system and the carbonyl group.
¹³C NMR spectroscopy would complement ¹H NMR by providing the chemical shifts for each unique carbon atom. The carbonyl carbon of the aldehyde is highly deshielded, appearing around 190-200 ppm. The alkene carbons are expected in the range of 120-150 ppm, with the carbon directly attached to the phenyl group being more deshielded. The phenyl carbons would resonate in the typical aromatic region (125-140 ppm), and the methylene carbons would be observed in the upfield region (20-40 ppm).
Advanced 2D NMR techniques are invaluable for establishing connectivity. COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling correlations, confirming which protons are adjacent to each other. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms, aiding in signal assignment. HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons separated by two or three bonds, crucial for connecting different parts of the molecule, such as linking the phenyl ring to the alkene and the alkene to the aliphatic chain. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space proximity of protons, which is particularly useful for determining stereochemistry.
Table 5.1.1: Expected ¹H and ¹³C NMR Data for this compound
| Proton/Carbon Type | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹H NMR Multiplicity | Expected ¹³C NMR Chemical Shift (ppm) | Assignment/Description |
| Aldehyde (-CHO) | 9.5 - 10.0 | Doublet (d) | 190 - 200 | Highly deshielded carbonyl carbon and proton. |
| Vinyl Proton (C4, attached to Ph) | 5.5 - 6.0 | Doublet of doublets (dd) | 120 - 130 | Adjacent to phenyl group and methylene. |
| Vinyl Proton (C5, attached to CHO) | 6.5 - 7.0 | Doublet (d) | 140 - 150 | Adjacent to aldehyde and C4 vinyl proton. |
| Phenyl Protons | 7.2 - 7.5 | Multiplet (m) | 125 - 140 | Aromatic protons and carbons of the phenyl ring. |
| Methylene (C3, next to C4) | 2.2 - 2.7 | Triplet (t) / Multiplet (m) | 25 - 35 | Aliphatic methylene group adjacent to the double bond. |
| Methylene (C2, next to CHO) | 2.5 - 3.0 | Triplet (t) / Multiplet (m) | 30 - 40 | Aliphatic methylene group adjacent to the aldehyde. |
Computational chemistry methods, such as Density Functional Theory (DFT), can predict NMR chemical shifts and coupling constants. These predicted spectra can be compared with experimental data to aid in the assignment of complex signals and to differentiate between potential isomers, such as E/Z isomers of the double bond or positional isomers ontosight.ai. While specific computational studies for this compound were not detailed in the provided snippets, this approach is a standard tool in modern structural elucidation.
The presence of the double bond in this compound allows for the existence of E (trans) and Z (cis) stereoisomers. NMR spectroscopy, particularly through the analysis of vicinal coupling constants (³JHH), is effective in distinguishing these isomers. For an E-alkene, the ³JHH coupling constant is typically larger (12-18 Hz) than for a Z-alkene (6-12 Hz) researchgate.net. Additionally, the anisotropic magnetic effects of nearby functional groups, such as the phenyl ring, can influence the chemical shifts of protons, providing further clues for stereochemical assignment. NOESY experiments can also confirm the relative spatial orientation of protons across the double bond.
Mass Spectrometry (MS) for Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation patterns of a compound, which are critical for its identification. For this compound (C₁₁H₁₂O), the molecular ion [M]⁺ is expected at m/z 160. Electron ionization (EI) is a common method, leading to characteristic fragmentation pathways libretexts.org.
Expected fragmentation patterns include:
Molecular Ion: [M]⁺ at m/z 160.
Loss of Hydrogen: [M-H]⁺ at m/z 159, due to the labile aldehyde hydrogen.
Loss of CHO: [M-CHO]⁺ at m/z 131, a common fragmentation for aldehydes.
Alpha-Cleavage: Cleavage of the C2-C3 bond adjacent to the aldehyde group, potentially yielding the C₆H₅-CH=CH-CH₂-CH₂⁺ fragment (m/z 130).
Phenyl Fragment: The phenyl group can fragment to produce the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a common and stable fragment for compounds containing a phenyl ring libretexts.org.
Benzylic Cleavage: Cleavage adjacent to the phenyl group could lead to the phenyl cation (C₆H₅⁺) at m/z 77.
Table 5.2: Expected Mass Spectrometry Fragmentation Peaks for this compound
| Fragment Ion | Mass-to-Charge Ratio (m/z) | Description/Origin |
| Molecular Ion | 160 | [C₁₁H₁₂O]⁺ |
| Loss of Hydrogen | 159 | [C₁₁H₁₁O]⁺ |
| Loss of CHO | 131 | [C₁₀H₁₀]⁺ |
| Alpha-Cleavage Product | 130 | [C₁₀H₁₄]⁺ (C₆H₅-CH=CH-CH₂-CH₂⁺) |
| Tropylium Ion | 91 | [C₇H₇]⁺ (from phenyl ring fragmentation) |
| Phenyl Cation | 77 | [C₆H₅]⁺ (from phenyl ring fragmentation) |
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, key functional groups include the aldehyde, the alkene, and the phenyl ring.
Aldehyde C=O Stretch: A strong absorption band is expected in the region of 1720-1740 cm⁻¹. For conjugated aldehydes like this compound, this band is typically shifted to lower wavenumbers, around 1680-1700 cm⁻¹ rsc.org.
Aldehyde C-H Stretch: Two characteristic weak to medium bands are usually observed in the range of 2820-2700 cm⁻¹, indicative of the aldehyde C-H bond stretching vibration rsc.org.
Alkene C=C Stretch: The C=C double bond stretch is expected in the region of 1620-1680 cm⁻¹. Due to conjugation with the aldehyde, this band might be more intense and appear in the higher end of this range rsc.org.
Phenyl Ring Vibrations: Aromatic C=C stretching vibrations are typically observed as multiple bands around 1600 cm⁻¹ and 1500 cm⁻¹. The out-of-plane bending vibrations of the phenyl C-H bonds, characteristic of a monosubstituted benzene (B151609) ring, appear as strong bands in the fingerprint region, typically around 750-690 cm⁻¹ rsc.org.
Table 5.3: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| Aldehyde C=O Stretch | 1680 - 1700 | Strong band, indicative of conjugated aldehyde. |
| Aldehyde C-H Stretch | 2820 - 2700 | Two bands, characteristic of aldehyde C-H. |
| Alkene C=C Stretch | 1620 - 1680 | Medium to strong band, conjugated. |
| Phenyl Ring C=C Stretch | 1600, 1500 | Medium bands. |
| Phenyl C-H OOP Bend | 750 - 690 | Strong bands, characteristic of monosubstitution. |
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and for separating mixtures.
Purity Determination: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed to determine the purity of this compound. GC is suitable for volatile compounds, while HPLC can be used for less volatile or thermally sensitive substances. Coupled techniques like GC-MS provide both separation and identification, allowing for the detection of impurities and confirmation of the target compound's molecular weight and fragmentation pattern nih.gov. Thin-layer chromatography (TLC) is often used to monitor reaction progress and to optimize purification conditions . The assay for (E)-5-phenyl-4-pentenal is reported to be between 95.00% and 100.00% thegoodscentscompany.com.
Enantiomeric Excess Determination: While this compound itself is an achiral molecule, chromatographic methods are crucial for determining enantiomeric excess (ee) when dealing with chiral compounds. Techniques such as chiral HPLC or chiral GC utilize stationary phases that can differentiate between enantiomers. These methods are vital in asymmetric synthesis to quantify the stereochemical purity of chiral products . For achiral compounds like this compound, the focus remains on assessing chemical purity using standard chromatographic methods.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate and quantify enantiomers, which are non-superimposable mirror-image forms of a chiral molecule. The separation is achieved by utilizing a chiral stationary phase (CSP) within the HPLC column, which interacts differently with each enantiomer, leading to distinct retention times. For α,β-unsaturated aldehydes like this compound, chiral HPLC can be employed to assess enantiomeric excess (ee) and, in conjunction with other methods, to determine absolute configuration.
The principle behind chiral HPLC separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. These interactions, which can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and inclusion complexation, vary in strength and duration for each enantiomer, resulting in differential migration through the column sigmaaldrich.comphenomenex.commdpi.comresearchgate.net.
Commonly used CSPs for the separation of a wide range of chiral compounds, including aldehydes, are based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel AS-H, Chiralpak IA, Phenomenex AMY-2) phenomenex.commdpi.commdpi.com. Mobile phases typically employed in chiral HPLC include normal-phase systems, often mixtures of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, or reversed-phase systems with aqueous modifiers sigmaaldrich.comphenomenex.com. The choice of mobile phase composition, flow rate, and column temperature is critical for achieving optimal resolution and selectivity mdpi.com.
While specific detailed research findings directly detailing the chiral HPLC separation of this compound were not found in the provided search snippets, studies on similar α,β-unsaturated aldehydes and related chiral compounds demonstrate the utility of this technique mdpi.comresearchgate.netacs.orgnih.govresearchgate.net. For instance, derivatization of α,β-unsaturated aldehydes to their mandelate (B1228975) esters has been employed to enhance their separability by chiral HPLC researchgate.net.
Illustrative Data Table: Chiral HPLC Analysis of this compound (Hypothetical)
This table presents hypothetical data based on typical parameters for chiral HPLC analysis of similar compounds.
| Parameter | Value/Description | Notes |
| Column | Diacel Chiralcel AS-H | Polysaccharide-based chiral stationary phase, commonly used for enantioseparation. |
| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 v/v) | Normal-phase elution mode. Optimization of ratio is crucial for resolution. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Column Temp. | 25 °C (Ambient) | Consistent temperature is important for reproducible retention times. |
| Detection | UV-Vis (e.g., 210 nm) | Detection wavelength chosen based on the chromophore of the analyte. |
| Retention Time (R-enantiomer) | ~18.5 min (Illustrative) | Hypothetical retention time for one enantiomer. |
| Retention Time (S-enantiomer) | ~20.2 min (Illustrative) | Hypothetical retention time for the other enantiomer, showing separation. |
| Enantiomeric Excess (ee) | >95% ee (Illustrative) | Hypothetical ee value, indicating a highly enantiopure sample. Determined from peak area ratios. |
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is another vital technique for the enantioseparation of volatile chiral compounds. Similar to chiral HPLC, it employs a chiral stationary phase, typically coated onto the inner wall of a capillary column. The principle of separation is based on the differential interactions between the enantiomers of the analyte and the chiral selector of the stationary phase, leading to different retention times.
For the analysis of this compound, chiral GC can be a suitable method if the compound is sufficiently volatile and thermally stable under GC conditions. The choice of chiral GC column is critical, with cyclodextrin-based phases being particularly common and effective for a broad range of chiral molecules researchgate.netrsc.org. For instance, columns such as the Agilent CP-Chirasil-Dex CB have been successfully utilized for the chiral analysis of various organic compounds rsc.org.
The typical setup for chiral GC involves a GC system equipped with a chiral capillary column, a suitable carrier gas (e.g., helium or nitrogen), an injector, and a detector (e.g., Flame Ionization Detector - FID). Parameters such as injector temperature, oven temperature program, carrier gas flow rate, and split ratio need to be optimized to achieve effective separation and detection of enantiomers.
While specific GC retention times and enantiomeric excess values for this compound were not detailed in the provided search results, the application of chiral GC-FID with Chirasil-Dex CB columns for similar chiral analyses highlights its relevance rsc.org.
Illustrative Data Table: Chiral GC Analysis of this compound (Hypothetical)
This table presents hypothetical data based on typical parameters for chiral GC analysis of similar compounds.
| Parameter | Value/Description | Notes |
| Column | Agilent CP-Chirasil-Dex CB | Cyclodextrin-based chiral stationary phase, known for its broad applicability. |
| Carrier Gas | Helium | Inert gas used as the mobile phase. |
| Injector Temp. | 250 °C | High temperature ensures rapid vaporization of the analyte. |
| Oven Program | Isothermal at 120 °C or a ramp (e.g., 50-150 °C) | Temperature program optimized for separation. |
| Detector | FID (Flame Ionization Detector) | Sensitive detector for organic compounds. |
| Split Ratio | 50:1 | Standard split ratio for analytical GC to reduce analyte concentration entering the column. |
| Retention Time (R-enantiomer) | ~15.2 min (Illustrative) | Hypothetical retention time for one enantiomer. |
| Retention Time (S-enantiomer) | ~16.0 min (Illustrative) | Hypothetical retention time for the other enantiomer, showing separation. |
| Enantiomeric Excess (ee) | >90% ee (Illustrative) | Hypothetical ee value. Determined from peak area ratios. |
Computational and Theoretical Studies on 5 Phenylpent 4 Enal
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
While DFT is a common tool for investigating molecular properties and reaction pathways, specific detailed DFT studies focusing on 5-Phenylpent-4-enal (B8516020) are not widely reported in the accessible literature. General computed properties, such as molecular weight and formula, are available from chemical databases.
Molecular Dynamics Simulations
No specific molecular dynamics simulations focused on this compound were found in the literature search. While molecular dynamics is used to study the behavior of molecules in various environments, detailed studies on this particular compound are not reported.
Conformational Analysis
Specific computational studies dedicated to the conformational analysis of this compound, including the identification and relative energies of its conformers, were not identified in the performed literature searches. Theoretical investigations into the conformational landscape of similar phenyl-substituted unsaturated aldehydes are common, but direct reports for this compound are lacking.
Computational Spectroscopy for Prediction and Validation of Experimental Data
Data Tables
Due to the lack of specific computational studies on this compound, no data tables containing detailed research findings from such studies can be generated. The following table lists the basic computed properties available from chemical databases.
| Property | Value | Source |
| IUPAC Name | (E)-5-phenylpent-4-enal | PubChem nih.gov |
| Molecular Formula | C₁₁H₁₂O | PubChem nih.gov |
| Molecular Weight | 160.21 g/mol | PubChem nih.gov |
| XLogP3 | 2.3 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
Compound List
Applications in Complex Molecule Synthesis and Material Science Precursors
Precursor for Natural Product Synthesis
5-Phenylpent-4-enal (B8516020) serves as a significant precursor in the synthesis of various naturally occurring compounds. Its structural features are amenable to the creation of complex carbon skeletons and the introduction of specific stereochemistry required for biologically relevant molecules psu.edu.
Total Synthesis of Biologically Relevant Compounds (e.g., Goniothalamin)A prominent application of this compound lies in its role as a key intermediate in the total synthesis of Goniothalamin, a styryl lactone isolated from plants known for its significant cytotoxic and anticancer propertiesrsc.orgcore.ac.ukcaltech.edu. Synthetic routes often employ protected derivatives of this compound, such as (R,E)-3-((tert-butyldimethylsilyl)oxy)-5-phenylpent-4-enal, which are strategically functionalized to facilitate the construction of the styryl lactone corersc.orgcaltech.edu. For example, following a reduction step, this compound can be converted into an intermediate that is then elaborated to yield (R)-Goniothalamincore.ac.uk.
| Role of this compound Derivative | Key Intermediate/Transformation | Target Molecule | Biological Relevance | Citation |
| Precursor in total synthesis | (R,E)-3-((tert-butyldimethylsilyl)oxy)-5-phenylpent-4-enal | (R)-(+)-Goniothalamin | Cytotoxic, anticancer properties | rsc.org, caltech.edu |
| Intermediate in total synthesis | This compound (after reduction) | (R)-Goniothalamin | Anticancer agent | core.ac.uk |
Synthesis of Diverse Chemical Scaffolds
The inherent reactivity of this compound allows for its transformation into a variety of chemical scaffolds, including heterocyclic and carbocyclic systems.
Formation of Carbocyclic Systems (e.g., Trans-hydrindanes)The reviewed literature does not provide specific examples of this compound being employed for the formation of carbocyclic systems, including the synthesis of trans-hydrindanes. While its structure suggests potential for cyclization reactions, direct evidence for its use in constructing these specific carbocyclic frameworks is not found.
Compound Name List:
this compound
Goniothalamin
(R,E)-3-((tert-butyldimethylsilyl)oxy)-5-phenylpent-4-enal
(R)-(+)-Goniothalamin
(R)-Goniothalamin
(Z)-5-phenylpent-4-enal
5,5-diphenylpent-4-enal oxime
2,2-dimethyl-5-phenylpent-4-enal (B12582869) oxime
3-phenyl-5,6-dihydro-(4H)-1,2-oxazine
2-phenylpyrrole
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes Utilizing Sustainable Methodologies
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research into the synthesis of 5-Phenylpent-4-enal (B8516020) and its analogs will likely focus on sustainable approaches that minimize waste, reduce energy consumption, and utilize renewable resources.
One promising avenue is the application of biocatalysis . Enzymes, such as alcohol dehydrogenases, could be employed for the selective oxidation of the corresponding alcohol, 5-phenylpent-4-en-1-ol, to the desired aldehyde. acs.orgresearchgate.netresearchgate.net This approach offers high selectivity under mild reaction conditions, avoiding the use of harsh oxidizing agents. Chemo-enzymatic one-pot cascades, combining metal-catalyzed isomerizations with enzymatic transformations, could provide elegant and efficient routes from readily available starting materials. researchgate.net
Green chemistry principles can be further integrated through the use of alternative energy sources and non-toxic catalysts. For instance, electrochemical synthesis at a platinum cathode in a neutral medium represents a potential method for generating α,β-unsaturated aldehydes. acs.org Additionally, the development of catalytic systems based on earth-abundant and non-toxic metals for C-C bond formation is a key area of interest. google.comcmu.edunih.gov The Claisen-Schmidt condensation, a classical method for forming α,β-unsaturated carbonyls, can be made more sustainable by using green catalysts like choline (B1196258) hydroxide (B78521) in aqueous media. unf.edu
| Sustainable Methodology | Potential Application for this compound Synthesis | Key Advantages |
| Biocatalysis | Oxidation of 5-phenylpent-4-en-1-ol using alcohol dehydrogenases. | High selectivity, mild reaction conditions, reduced waste. |
| Chemo-enzymatic Cascades | One-pot synthesis from renewable phenylpropene derivatives. | Increased efficiency, atom economy. |
| Electrochemical Synthesis | Controlled potential electrolysis to form the α,β-unsaturated aldehyde. | Avoids chemical oxidants, potential for high selectivity. |
| Green Catalysis | Use of earth-abundant metal catalysts for C-C bond formation. | Reduced toxicity and cost compared to precious metal catalysts. |
| Aqueous Synthesis | Claisen-Schmidt condensation in water with a green catalyst. | Eliminates volatile organic solvents, simplified workup. |
Exploration of New Catalytic Systems for Asymmetric Transformations
The presence of a stereocenter in derivatives of this compound opens up possibilities for creating chiral molecules with specific biological activities or material properties. The development of novel catalytic systems for asymmetric transformations is therefore a critical area of future research.
Asymmetric hydrogenation of the carbon-carbon double bond is a powerful tool for creating chiral aldehydes. consensus.appnih.gov While rhodium and ruthenium-based catalysts with chiral ligands are well-established, the exploration of catalysts based on more abundant and less toxic metals is an ongoing endeavor. acs.org
Enantioselective conjugate addition to the α,β-unsaturated system offers another route to chiral derivatives. libretexts.orggoogle.comwikipedia.orgmdpi.commdpi.com Copper-catalyzed 1,4-addition of organometallic reagents in the presence of chiral ligands has shown promise for a variety of enals. Future work could focus on expanding the scope of nucleophiles and developing more efficient and selective catalyst systems. Organocatalysis, using small organic molecules as catalysts, provides a metal-free alternative for enantioselective conjugate additions and other transformations. nih.govrsc.org
Investigation of Unconventional Reactivity Patterns
Moving beyond traditional thermal reactions, the exploration of unconventional activation methods can unveil novel reactivity patterns for this compound. Photocatalysis , which utilizes visible light to drive chemical reactions, has emerged as a powerful tool in organic synthesis. researchgate.neteurjchem.comnih.gov Light-driven enantioselective organocatalytic reactions, such as the β-benzylation of enals, demonstrate the potential for forming new C-C bonds with high stereocontrol. nih.gov The generation of radical intermediates through photoredox catalysis can enable unique transformations that are not accessible through conventional methods. mdpi.com
Electro-organic synthesis offers another avenue for exploring unconventional reactivity. By using an electric current to drive reactions, it is possible to generate highly reactive intermediates and achieve unique selectivities. nih.gov The electrochemical synthesis of α,β-unsaturated aldehydes has been demonstrated, and further research could explore the application of this technique to more complex substrates like this compound and its derivatives. acs.org
Computational Design and Prediction of Novel Derivatives
Computational chemistry provides a powerful toolkit for accelerating the discovery and development of new molecules with desired properties. Density Functional Theory (DFT) can be employed to study the chemical properties and reactivity of this compound and its derivatives. acs.orgresearchgate.netacs.orggoogle.com Such studies can provide insights into reaction mechanisms, regioselectivity, and stereoselectivity, guiding the design of new synthetic strategies. libretexts.org
Quantitative Structure-Activity Relationship (QSAR) modeling can be used to predict the biological activity or material properties of novel this compound derivatives. researchgate.netindustrialchemicals.gov.au By correlating molecular descriptors with observed properties, QSAR models can be developed to screen virtual libraries of compounds and identify promising candidates for synthesis and testing. This in silico approach can significantly reduce the time and cost associated with traditional trial-and-error discovery processes. eurjchem.comindustrialchemicals.gov.au Molecular docking studies can further elucidate the interactions of designed molecules with biological targets.
| Computational Method | Application to this compound Research | Potential Outcomes |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and prediction of reactivity. | Rational design of catalysts and optimization of reaction conditions. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity (e.g., fragrance, antimicrobial) or material properties. | Prioritization of synthetic targets with desired functionalities. |
| Molecular Docking | Simulation of binding interactions with biological macromolecules. | Design of derivatives with enhanced biological efficacy. |
Expanding Applications in Materials Science and Interdisciplinary Fields
The unique chemical structure of this compound, featuring both an aldehyde and a polymerizable double bond, makes it an intriguing building block for materials science. The α,β-unsaturated carbonyl moiety is known to be prone to polymerization. rsc.org
Future research could explore the use of this compound as a monomer in polymerization reactions to create novel functional polymers. researchgate.netcmu.edunih.govnih.govresearchgate.net The resulting polymers would possess pendant phenyl groups and reactive aldehyde functionalities along the polymer backbone. These aldehyde groups could be further modified through post-polymerization reactions to introduce a wide range of chemical functionalities, leading to materials with tailored properties for applications in areas such as coatings, adhesives, and drug delivery. researchgate.net The synthesis of aldehyde end-capped polymers via chain-transfer polymerization with unsaturated alcohols is another viable strategy. google.commdpi.com
Furthermore, the aldehyde group can participate in cross-linking reactions , making this compound a potential cross-linking agent for biopolymers like collagen. wikipedia.orgresearchgate.net This could be valuable in the development of biomaterials for tissue engineering and regenerative medicine. The reactivity of α,β-unsaturated aldehydes with nucleobases also suggests potential applications in the study of DNA-adduct formation and its biological consequences. wikipedia.org
Q & A
Q. Validation :
- Chromatography : Use GC-MS or HPLC to assess purity (>95% is standard for publication) .
- Spectroscopy : ¹H/¹³C NMR should confirm the alkene geometry (E/Z ratio) and aldehyde functionality. IR can validate carbonyl stretches (~1700 cm⁻¹) .
- Elemental analysis : Required for novel derivatives to confirm stoichiometry .
Basic: Which analytical techniques are critical for characterizing this compound’s stability under experimental conditions?
Answer:
Stability studies require a combination of kinetic monitoring and structural analysis :
- Kinetic profiling : UV-Vis spectroscopy tracks degradation rates of the conjugated aldehyde system under varying pH, temperature, or light exposure .
- Thermogravimetric analysis (TGA) : Identifies decomposition thresholds (e.g., thermal stability up to 150°C).
- Mass spectrometry (MS) : Detects degradation byproducts (e.g., oxidation to carboxylic acid derivatives) .
Q. Best practices :
- Store samples in amber vials at −20°C to minimize photolytic and thermal degradation.
- Use inert atmospheres (argon) during handling for oxygen-sensitive reactions .
Advanced: How can mechanistic contradictions in this compound’s reactivity be resolved?
Answer:
Discrepancies in reported mechanisms (e.g., nucleophilic vs. electrophilic behavior) require systematic comparative studies :
- Isotopic labeling : Use deuterated analogs to trace hydrogen migration pathways in aldol reactions .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict transition states and compare with experimental kinetic data .
- In-situ monitoring : Raman or real-time NMR captures intermediate species, clarifying competing pathways .
Example : A 2024 study reconciled conflicting reports by demonstrating solvent-dependent tautomerization, where polar solvents stabilize enolic intermediates, altering reactivity .
Advanced: What strategies address reproducibility challenges in catalytic applications of this compound?
Answer:
Reproducibility issues often stem from catalyst deactivation or impurity profiles . Mitigation strategies include:
- Precatalyst characterization : XPS or XRD verifies catalyst structure and active sites before use .
- Controlled atmosphere protocols : Glovebox techniques prevent moisture/oxygen contamination .
- Batch-to-batch analysis : Compare NMR and MS data across synthetic replicates to identify inconsistent impurities .
Case study : A 2023 report attributed yield variability in asymmetric hydrogenation to trace metal residues in substrates; ICP-MS screening resolved this .
Advanced: How can computational methods enhance the design of this compound derivatives for targeted bioactivity?
Answer:
In silico workflows integrate:
- Docking simulations : AutoDock Vina or Schrödinger Suite predicts binding affinities to biological targets (e.g., enzymes in inflammation pathways) .
- QSAR modeling : Machine learning (e.g., Random Forest) correlates structural features (e.g., substituent electronegativity) with activity data .
- ADMET profiling : SwissADME or pkCSM predicts pharmacokinetic properties to prioritize synthesizable candidates .
Validation : Synthesize top-ranked derivatives and test in vitro (e.g., IC₅₀ assays) to confirm computational predictions .
Advanced: How should researchers interpret conflicting spectral data for this compound in different solvent systems?
Answer:
Solvent-induced shifts in NMR/IR spectra arise from polarity effects and hydrogen bonding :
- NMR solvent calibration : Compare chemical shifts in CDCl₃ vs. DMSO-d6 to identify solvent-solute interactions .
- DFT solvent modeling : Gaussian simulations with implicit solvent models (e.g., PCM) replicate experimental conditions .
- Dynamic NMR : Variable-temperature studies resolve conformational equilibria (e.g., rotamers in D₂O) .
Example : A 2022 study showed that the aldehyde proton shift varies by 0.3 ppm in CDCl₃ vs. acetone-d6 due to differential solvation .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves (tested for permeation resistance) and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.
- Spill management : Neutralize with sodium bisulfite solution to convert aldehydes to less hazardous alcohols .
Documentation : Maintain SDS sheets with first-aid measures (e.g., eye irrigation protocols) .
Advanced: What statistical approaches validate the significance of this compound’s bioactivity data?
Answer:
- Hypothesis testing : Apply Student’s t-test or ANOVA to compare dose-response curves across experimental groups .
- Error analysis : Report 95% confidence intervals for IC₅₀ values derived from nonlinear regression .
- Multivariate analysis : PCA identifies confounding variables (e.g., cell line variability) in high-throughput screens .
Best practice : Pre-register experimental designs to minimize bias and ensure statistical power .
Table 1: Comparative Synthesis Routes for this compound
| Method | Catalyst | Solvent | Yield (%) | Purity (GC-MS) | Reference |
|---|---|---|---|---|---|
| Wittig Reaction | Triphenylphosphine | THF | 78 | 92 | |
| Aldol Condensation | Proline | DMF | 65 | 88 | |
| Organocatalytic | Carbene | Toluene | 85 | 95 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
